![molecular formula C12H16F2N2 B1422873 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amin CAS No. 1247704-00-2](/img/structure/B1422873.png)

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amin

Übersicht

Beschreibung

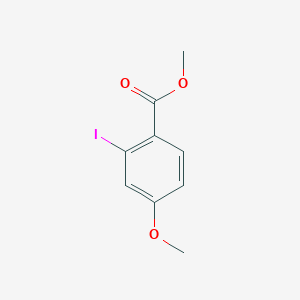

“1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247704-00-2 . It is used in the pharmaceutical industry and plays a significant role in drug design .

Synthesis Analysis

Piperidines, such as “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular weight of “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is 226.27 . The InChI Code is 1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihr Piperidin-Kern ist ein häufiges Motiv in der medizinischen Chemie und wird oft verwendet, um die pharmakokinetischen Eigenschaften von Arzneimitteln zu verbessern . Die Difluorphenylgruppe kann zur Lipophilie und metabolischen Stabilität der resultierenden Verbindungen beitragen.

Entwicklung von Arzneimitteln für das zentrale Nervensystem (ZNS)

Piperidinderivate sind dafür bekannt, eine signifikante ZNS-Aktivität zu haben. Die strukturellen Merkmale von „1-[(2,6-Difluorophenyl)methyl]piperidin-3-amin“ machen es zu einem wertvollen Vorläufer bei der Entwicklung von ZNS-Arzneimitteln, die möglicherweise neurologische Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Schizophrenie behandeln .

Entzündungshemmende Mittel

Die Fähigkeit der Verbindung, in verschiedene Derivate umgewandelt zu werden, macht sie zu einem Kandidaten für die Entwicklung von entzündungshemmenden Mitteln. Durch Modifizieren des Piperidinrings oder der Difluorphenylgruppe können Forscher neue Moleküle mit potenziellen entzündungshemmenden Eigenschaften synthetisieren .

Antibakterielle Aktivität

Piperidinderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. “this compound” könnte als Ausgangspunkt für die Herstellung neuer antimikrobieller Mittel verwendet werden, die gegen resistente Bakterienstämme und andere Krankheitserreger kämpfen .

Krebsforschung

Die strukturelle Anpassungsfähigkeit dieser Verbindung ermöglicht die Herstellung neuartiger Antikrebsmittel. Ihre Derivate können so konzipiert werden, dass sie bestimmte Pfade stören, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .

Landwirtschaftliche Chemikalien

Im Agrarsektor können Piperidinderivate zur Entwicklung neuer Pestizide oder Herbizide eingesetzt werden. Das Gerüst der Verbindung kann modifiziert werden, um bestimmte Schädlinge oder Unkräuter anzugreifen, wodurch die Strategien zum Pflanzenschutz verbessert werden .

Safety and Hazards

Zukünftige Richtungen

Piperidines are crucial in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors in the central nervous system, influencing neurotransmitter release and uptake . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular calcium levels and cyclic AMP (cAMP) production. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine exerts its effects through specific binding interactions with biomolecules . It can act as an agonist or antagonist at different receptor sites, leading to either activation or inhibition of downstream signaling pathways. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby modulating neurotransmitter levels in the synaptic cleft.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to adaptive changes in cellular responses, including receptor desensitization or upregulation.

Dosage Effects in Animal Models

The effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine vary with different dosages in animal models . At low doses, it may exhibit therapeutic effects, such as analgesia or anxiolysis. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a minimal effective dose is required to achieve the desired pharmacological response.

Metabolic Pathways

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s localization and accumulation in specific tissues can influence its overall pharmacological profile.

Subcellular Localization

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQNAXKHJLRDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC=C2F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)

![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)

![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)